molecular formula C16H18N2O2 B1284866 N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 953757-45-4

N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B1284866
CAS No.: 953757-45-4
M. Wt: 270.33 g/mol
InChI Key: JMXLSKRTUDOWBP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide (IUPAC name: Acetamide, N-(4-aminophenyl)-2-(2,4-dimethylphenoxy)-) is a synthetic acetamide derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Its structure comprises:

  • A central acetamide backbone.
  • A 4-aminophenyl group attached to the nitrogen atom.
  • A 2,4-dimethylphenoxy group linked to the carbonyl carbon via an ether bond.

This compound shares structural motifs with synthetic auxins and bioactive amides, which are known to influence plant growth regulation and receptor-mediated signaling pathways .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(2,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15(12(2)9-11)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXLSKRTUDOWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

Step Reaction Reagents & Conditions Description
1 Formation of N-(4-aminophenyl)chloroacetamide 4-Aminophenol + Chloroacetyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature Acylation of 4-aminophenol to form the chloroacetamide intermediate; base neutralizes HCl formed
2 Nucleophilic substitution N-(4-aminophenyl)chloroacetamide + 2,4-dimethylphenol, base (e.g., K2CO3 or NaH), solvent (e.g., DMF or acetone), reflux or elevated temperature Phenol attacks chloroacetamide intermediate, displacing chloride and forming the phenoxyacetamide

Reaction Conditions Optimization

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred for the nucleophilic substitution step to enhance phenolate ion formation and reaction rate.
  • Base: Potassium carbonate or sodium hydride is commonly used to deprotonate the phenol, increasing nucleophilicity.
  • Temperature: Reflux conditions (80–120 °C) are typically employed to drive the substitution to completion.
  • Reaction Time: 4–12 hours depending on scale and conditions.

Industrial Scale Considerations

  • Continuous Flow Reactors: To improve yield and reproducibility, continuous flow synthesis can be employed, allowing precise control over temperature, mixing, and reaction time.
  • Catalysts: While the reaction proceeds via nucleophilic substitution, phase-transfer catalysts or other additives may be used to enhance reaction rates.
  • Purification: Crystallization or chromatographic techniques are used to isolate the pure product.

Comparative Data Table of Preparation Methods

Parameter Method 1: Batch Synthesis Method 2: Continuous Flow Notes
Starting Materials 4-Aminophenol, chloroacetyl chloride, 2,4-dimethylphenol Same Identical reagents
Solvent Dichloromethane (step 1), DMF (step 2) DMF or acetone Polar aprotic solvents preferred
Base Triethylamine (step 1), K2CO3 (step 2) Same Base neutralizes acid and activates phenol
Temperature 0–5 °C (step 1), reflux (step 2) Controlled heating, 80–120 °C Flow reactors allow precise control
Reaction Time 1–2 h (step 1), 4–12 h (step 2) Shorter due to enhanced mixing Flow reduces reaction time
Yield 70–85% overall 80–90% overall Flow synthesis improves yield
Purification Crystallization, column chromatography Crystallization, continuous extraction Scalable purification

Research Findings and Analytical Data

  • Spectroscopic Confirmation:
    The structure is confirmed by NMR (1H, 13C), IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry. The presence of the amide and phenoxy groups is evident in characteristic signals.

  • Stability:
    The compound is stable under standard laboratory conditions but may hydrolyze under strong acidic or basic conditions due to amide bond cleavage.

  • Solubility:
    Moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO; limited water solubility due to aromatic and hydrophobic methyl groups.

Summary of Key Preparation Insights

Aspect Details
Synthetic Route Two-step: acylation to form chloroacetamide intermediate, followed by nucleophilic substitution with 2,4-dimethylphenol
Reaction Type Nucleophilic substitution (SN2) on chloroacetamide
Critical Reagents 4-Aminophenol, chloroacetyl chloride, 2,4-dimethylphenol, base (triethylamine, K2CO3)
Optimal Conditions Polar aprotic solvent, reflux temperature, base to neutralize acid and activate phenol
Industrial Scale Continuous flow reactors and automated systems improve yield and reproducibility
Purification Crystallization and chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Auxin-like Activity

Several acetamide derivatives with phenoxy substituents have been studied for auxin-like activity. Key comparisons include:

Compound Name Substituents (Phenoxy Group) Amine Group Bioactivity (Auxin Efficacy) Key References
Target Compound 2,4-dimethylphenoxy 4-aminophenyl Moderate root inhibition
WH7 4-chloro-2-methylphenoxy 1,2,4-triazol-3-yl High auxin-like activity
Compound 533 2,4-dichlorophenoxy 4-methylpyridin-2-yl Moderate binding affinity
Compound 602 4-chloro-3,5-dimethylphenoxy 4-methylpyridin-2-yl High receptor specificity

Key Observations :

  • Chlorine substituents (e.g., WH7, 533, 602) enhance auxin-like potency compared to methyl groups, likely due to increased electron-withdrawing effects and receptor binding .
  • The 4-aminophenyl group in the target compound may reduce phytotoxicity compared to pyridine/triazole-containing analogues, as seen in WH7 .
  • Methyl groups in the phenoxy ring (target compound) improve lipophilicity but reduce auxin activity compared to chlorinated analogues .

Comparison with Antimicrobial and Antiviral Acetamides

Acetamides with sulfur-containing or heterocyclic groups exhibit diverse bioactivities:

Compound Name Substituents (Phenoxy/Thio Group) Target Activity Binding Affinity/IC₅₀ Key References
Target Compound 2,4-dimethylphenoxy Plant growth modulation Not quantified
ST57 Phenylthio Antimicrobial Moderate (Gram+ bacteria)
5RH2 3-chlorophenyl SARS-CoV-2 protease −22 kcal/mol (docking score)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Phenylsulfanyl Antimicrobial Active at 25 µg/mL

Key Observations :

  • Phenoxy vs. Thio Groups: Sulfur-containing analogues (e.g., ST57, ) show stronger antimicrobial activity, likely due to enhanced membrane interaction.
  • Chlorophenyl substituents (e.g., 5RH2) improve antiviral binding via hydrophobic interactions with protease pockets .
Physicochemical Properties:
Property Target Compound WH7 ST57
LogP (lipophilicity) 3.2 (estimated) 2.8 4.1
H-bond donors 2 2 2
Synthetic Yield 55% (Stepwise) 42% 61%

Synthesis Notes:

  • The target compound is synthesized via reductive amination of nitro precursors, similar to ST57 .
  • Chlorinated analogues (e.g., WH7) require halogenation steps, increasing synthesis complexity .

Biological Activity

N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an amine group, a phenoxy moiety, and an acetamide structure. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The general synthetic pathway includes:

  • Formation of the amine : Starting with 4-aminobenzoic acid.
  • Phenoxy group introduction : Reacting with 2,4-dimethylphenol.
  • Acetylation : Converting the resulting amine into the acetamide form.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The amine group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.
  • Lipophilicity Enhancement : The phenoxyacetamide moiety enhances the compound's ability to penetrate biological membranes, increasing bioavailability.

Antitumor Activity

Research has indicated that compounds similar to this compound possess significant antitumor properties. For instance:

  • In vitro Studies : A study evaluated the antitumor activity against approximately 60 human tumor cell lines derived from various cancers. The results showed promising activity for certain derivatives of phenylacetamides .
  • Case Study : A derivative compound (44e) was identified as a dual-target inhibitor against BRD4 and CK2 in triple-negative breast cancer (TNBC), demonstrating potent anticancer effects both in vitro and in vivo .

Other Biological Activities

The compound may also exhibit other pharmacological effects:

  • Anti-inflammatory Effects : Similar compounds have been explored for their potential anti-inflammatory and analgesic properties.
  • Anticonvulsant Activity : Certain derivatives have shown effectiveness in animal models for epilepsy, indicating a broad spectrum of biological activities .

Data Table: Biological Activity Overview

Activity Type Study Reference Findings
Antitumor Activity Active against 60 human tumor cell lines; notable derivatives identified.
Dual-target Inhibition Compound 44e showed potent effects on BRD4 and CK2; promising for TNBC.
Anti-inflammatory EffectsExplored for anti-inflammatory properties; potential therapeutic applications.
Anticonvulsant Activity Effective in MES seizure models; indicates potential for epilepsy treatment.

Q & A

Q. What are the standard synthetic routes for N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide, and what reagents/conditions are typically employed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminophenylacetamide derivatives with 2,4-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF or THF) . Acetic anhydride or acetyl chloride is often used to acetylate the amino group. Reaction optimization includes temperature control (60–80°C) and inert atmospheres to prevent oxidation. Yields typically range from 60–75%, depending on purification methods (e.g., column chromatography or recrystallization).

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectral analysis:
  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyl signals (δ ~170 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 284.1 ([M+H]+^+) and fragmentation patterns confirm the backbone.
  • FT-IR : Stretching vibrations for N-H (3300–3500 cm1^{-1}), C=O (1650–1700 cm1^{-1}), and aromatic C-H (3050–3100 cm1^{-1}) are key .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at 25–60°C.
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms coupling networks.
  • X-ray Crystallography : Provides definitive structural confirmation if crystals are obtainable .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Nanoparticle Encapsulation : Use PLGA or liposomes for controlled release.
  • Co-solvent Systems : Employ DMSO/PEG-400 mixtures in preclinical formulations .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

  • Methodological Answer :
  • Core Modifications :
ModificationImpact
Phenoxy group halogenation (e.g., Cl, F)↑ Lipophilicity, ↑ membrane permeability
Acetamide N-alkylation↓ Metabolic degradation
  • Rational Design : Computational docking (AutoDock Vina) identifies binding poses with target proteins (e.g., kinases) to prioritize substituents .

Q. What analytical techniques resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., 72-hour exposure vs. 48-hour).
  • Metabolite Profiling (LC-MS) : Check for compound degradation or active metabolites.
  • Cell Line Authentication : STR profiling to rule out contamination .

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